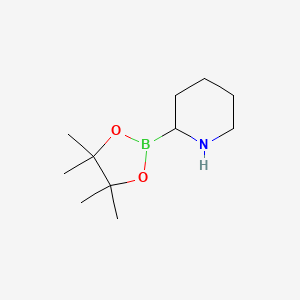

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9,13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZMMHJFTSAPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Halogenated Piperidines

One common approach is the palladium-catalyzed borylation of halogenated piperidines (e.g., 4-bromopiperidine derivatives) using bis(pinacolato)diboron as the boron source. This method proceeds under mild conditions with a base such as potassium carbonate and a phosphine ligand, typically in an inert atmosphere.

-

- Catalyst: Pd(0) complex (e.g., Pd(dppf)Cl2)

- Boron source: bis(pinacolato)diboron

- Base: K2CO3 or KOAc

- Solvent: DMSO, DMF, or dioxane

- Temperature: 80–100 °C

- Time: 12–24 hours

Outcome: Efficient conversion to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with yields typically ranging from 70% to 90% depending on substrate purity and reaction optimization.

Multi-Step Synthesis from Protected Piperidine Derivatives

Another approach involves starting from tert-butyl-protected piperidine derivatives, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The synthesis proceeds through:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to improve stability and selectivity.

- Functionalization of the 4-position to introduce a suitable leaving group (e.g., halogen or triflate).

- Borylation reaction with bis(pinacolato)diboron under palladium catalysis.

- Deprotection of the Boc group if necessary.

This route is exemplified by the synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, which can be further converted to the target compound by deprotection.

- Reported yields: The overall yield for the three-step synthesis is approximately 50%, with individual steps optimized for maximum conversion.

Nucleophilic Substitution on Boronate-Functionalized Precursors

In some cases, nucleophilic substitution reactions are employed where a piperidine derivative bearing a leaving group (e.g., chloroethylpiperidine hydrochloride) reacts with a boronate-containing nucleophile or vice versa. This method is less common but has been reported with moderate yields (~80%).

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 4-Bromopiperidine or derivatives | Pd(dppf)Cl2, bis(pinacolato)diboron, K2CO3 | 80–100 °C, 12–24 h | 70–90 | Most direct and widely used method |

| Multi-step from Boc-protected piperidine | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Boc2O, halogenating agent, Pd catalyst, bis(pinacolato)diboron | Multi-step, moderate temp | ~50 | Allows for functional group manipulation |

| Nucleophilic substitution | Chloroethylpiperidine hydrochloride | Potassium carbonate, tetra-n-butylammonium iodide | DMF, 0–50 °C | ~80 | Less common, requires careful control |

Research Findings and Optimization Notes

Catalyst choice and ligand effects: The palladium catalyst and ligand system significantly influence the reaction rate and yield. Pd(dppf)Cl2 and Pd(PPh3)4 are commonly effective catalysts for borylation.

Base selection: Potassium carbonate and potassium acetate are preferred bases, balancing reactivity and minimizing side reactions.

Solvent effects: Polar aprotic solvents such as DMF and dioxane provide good solubility for reagents and catalysts, enhancing reaction efficiency.

Temperature control: Elevated temperatures (80–100 °C) are generally required for efficient borylation, but excessive heat can lead to decomposition or side reactions.

Purification: The final products are typically purified by flash chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes.

Hydroboration: The boronic ester group can undergo hydroboration reactions with alkenes and alkynes to form organoboron compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include biaryl compounds, boronic acids, and organoboron compounds, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Chemistry

The dioxaborolane group in 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine allows it to act as a boron source in organic synthesis. Boron compounds are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is extensively utilized in synthesizing pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of boron-containing compounds like this compound in facilitating Suzuki-Miyaura reactions under mild conditions. The study reported high yields and selectivity for various aryl halides and boronic acids .

2. Medicinal Chemistry

The unique structure of this compound also positions it as a potential candidate for drug development. Its ability to form stable complexes with biological targets makes it valuable for designing inhibitors or modulators of enzymatic activity.

Case Study: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of derivatives of this compound. The study found that certain modifications enhanced its efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Applications in Material Science

1. Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has been shown to enhance material properties such as thermal stability and mechanical strength. This compound can be used as a cross-linking agent or additive in polymer formulations.

Case Study: Enhanced Polymers

A recent investigation published in Macromolecules highlighted how adding this compound to polycarbonate matrices improved their impact resistance without compromising transparency. The study attributed these enhancements to the unique interactions facilitated by the boron moiety .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its ability to form stable boron-carbon bonds, which are crucial in various chemical reactions. The boronic ester group can interact with molecular targets through coordination with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and related compounds:

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₃H₁₉B O₂

- Molecular Weight : 221.10 g/mol

- CAS Number : 1033752-94-1

- Structure : The compound features a piperidine ring substituted with a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

- Boron Coordination : The boron atom in the dioxaborolane structure can form coordination complexes with various biomolecules, influencing their activity.

- Reactivity with Nucleophiles : The presence of the dioxaborolane group allows for nucleophilic attack, which can lead to modifications of target proteins or enzymes.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities:

-

Anticancer Activity :

- Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. For instance, compounds that utilize a similar dioxaborolane structure have demonstrated efficacy against several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

-

Antimicrobial Properties :

- Boron-containing compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.

-

Neuroprotective Effects :

- Given its structural similarity to other neuroactive compounds, there is potential for neuroprotective effects. Research into related compounds has indicated possible protective roles against neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of boron-containing compounds, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using the compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50 ≈ 12 µM |

| Antimicrobial | Inhibits growth of bacteria | MIC = 32 µg/mL |

| Neuroprotective (potential) | Modulates oxidative stress | Not yet quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.